1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE
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Overview
Description
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxyethoxyacetyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the chlorophenyl group and the methoxyethoxyacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(2-METHOXYETHOXY)ETHAN-1-ONE include:
- 4-Chlorophenylacetic acid
- 4-Chloro-alpha-methylphenylacetic acid
- 4’-Chloro-2-hydroxy-4-methoxybenzophenone
Uniqueness
What sets this compound apart is its combination of functional groups and its tetrahydroquinoline core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C23H28ClNO3 |
---|---|
Molecular Weight |
401.9g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(2-methoxyethoxy)ethanone |
InChI |
InChI=1S/C23H28ClNO3/c1-22(2)16-23(3,17-9-11-18(24)12-10-17)19-7-5-6-8-20(19)25(22)21(26)15-28-14-13-27-4/h5-12H,13-16H2,1-4H3 |
InChI Key |
RDWQGSWXUFLGKO-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)COCCOC)(C)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)COCCOC)(C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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